3-(3-chloro-4-methylphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one
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Overview
Description
3-(3-chloro-4-methylphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 3-chloro-4-methylphenyl group and a phenyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 3-(3-chloro-4-methylphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one typically involves the condensation of 3-chloro-4-methylaniline with 2-phenyl-4H-benzo[d][1,3]oxazin-4-one in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as acetic acid under reflux conditions to yield the desired product in good yields and purity . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
3-(3-chloro-4-methylphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to yield dihydroquinazolinone derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted quinazolinones
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include various substituted quinazolinone derivatives with potential biological activities.
Scientific Research Applications
3-(3-chloro-4-methylphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one has been extensively studied for its scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methylphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects . The molecular targets and pathways involved in its mechanism of action are still under investigation, and further research is needed to fully elucidate its effects.
Comparison with Similar Compounds
3-(3-chloro-4-methylphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one can be compared with other similar compounds, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a chloro-substituted phenyl group and exhibits similar biological activities.
N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: This compound has a similar structure and is used in similar scientific research applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O/c1-14-11-12-16(13-18(14)22)24-20(15-7-3-2-4-8-15)23-19-10-6-5-9-17(19)21(24)25/h2-13,20,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAMCDOZRYRMJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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